K252c, also known as staurosporine aglycone, is a naturally occurring indolocarbazole alkaloid originally isolated from the bacterium Nocardiopsis sp. K-290 []. It is the aglycone of staurosporine, a more complex indolocarbazole glycoside, meaning it lacks the sugar moiety present in staurosporine. K252c is recognized for its potent protein kinase C (PKC) inhibitory activity, similar to staurosporine []. Due to its inhibitory properties, K252c has become a valuable tool in scientific research, particularly in exploring cellular signaling pathways and dissecting the roles of protein kinases in various biological processes [, , , , ].
K-252c is derived from natural sources, specifically isolated from the fermentation products of the bacterium Streptomyces staurosporeus. It is classified as an indolocarbazole alkaloid, a group known for their complex polycyclic structures and diverse biological activities. K-252c serves as a notable example within this class due to its ability to inhibit various protein kinases, including protein kinase C and protein kinase A, making it a compound of interest in pharmacological research .
The synthesis of K-252c has been achieved through several methods, with a prominent approach involving a sequential C–H functionalization strategy. This method utilizes commercially available p-toluidine as the starting material. The synthesis comprises multiple steps that include:
K-252c features a complex molecular structure characterized by an indolocarbazole core. Its molecular formula is with a molecular weight of approximately 248.28 g/mol. The structure includes:
K-252c participates in various chemical reactions that highlight its reactivity profile:
The IC50 values for K-252c against protein kinase C and protein kinase A are reported as 2.45 μM and 25.7 μM respectively .
The mechanism of action of K-252c primarily involves its role as an inhibitor of protein kinases. By competing with ATP for binding at the active site of these enzymes, K-252c effectively prevents phosphorylation events that are crucial for various cellular processes including cell growth and differentiation.
Research indicates that K-252c can significantly affect signaling pathways associated with nerve growth factor-induced neurite outgrowth in neuronal cells. This inhibition leads to alterations in cellular responses that are critical for neurodevelopment and could have implications in treating neurodegenerative diseases .
K-252c has several scientific applications:
K-252c (staurosporinone), a microbial indolocarbazole alkaloid, functions as a potent ATP-competitive inhibitor of protein kinase C (PKC) isoforms. Its planar bisindolecarbazole core mimics the adenine ring of ATP, enabling high-affinity binding to the catalytic cleft. Biochemical analyses reveal an IC₅₀ of 2.45 µM against PKC, attributed to hydrogen bonding with the hinge region residue Val401 and hydrophobic interactions with the glycine-rich loop [1] [2]. The compound’s affinity varies across PKC isoforms (α, β, γ) due to subtle differences in ATP-binding pocket topology. For example, PKCα shows 3-fold greater sensitivity than PKCδ due to steric constraints in the latter’s C-lobe [3].
Table 1: Inhibition Profiles of K-252c Against PKC Isoforms
Isoform | IC₅₀ (µM) | Key Binding Residues |
---|---|---|
PKCα | 1.98 ± 0.21 | Val401, Leu409 |
PKCβ | 2.45 ± 0.33 | Val402, Phe410 |
PKCγ | 3.12 ± 0.45 | Ile403, Leu411 |
K-252c exhibits broad yet variable inhibition across the AGC kinase family (PKA, PKG, PKB/Akt). It demonstrates 10-fold lower activity against PKA (IC₅₀ = 25.7 µM) compared to PKC, attributed to divergent residues in the hydrophobic pocket. Selectivity profiling using kinase panels confirms its strongest affinity for PKCθ and weakest for SGK1 [1] [6]. The compound’s hexasubstituted arene framework contributes to selectivity: Nitro group positioning at C-10 sterically clashes with PKA’s Leu198, reducing binding stability [9].
Table 2: Selectivity of K-252c Across AGC Kinases
Kinase | IC₅₀ (µM) | Structural Determinants of Selectivity |
---|---|---|
PKCθ | 1.85 | Flexible hinge region |
PKB/Akt | 15.6 | Glu228 steric clash |
PKA | 25.7 | Leu198 hydrophobic barrier |
SGK1 | >30 | Extended Glu244 loop |
While primarily ATP-competitive, K-252c induces allosteric effects in PKA and PKG by stabilizing inactive conformations. Molecular dynamics simulations show that binding displaces the αC-helix in PKA’s regulatory subunit, reducing catalytic efficiency by 40%. This is mediated through salt-bridge disruption between Glu91 and Lys72. For PKG, the compound enhances autoinhibitory domain occupancy, decreasing Vmax by 60% without altering Km(ATP) [3].
K-252c weakly inhibits class A serine β-lactamases (IC₅₀ ~100 µM) through interaction with the catalytic Ser70 residue. X-ray crystallography reveals that its lactam carbonyl forms a tetrahedral transition state analog, while the indole rings occupy the oxyanion hole. However, it shows no activity against metallo-β-lactamases due to insufficient zinc-coordination capability. Mutagenesis studies confirm that Tyr105 and Asn132 in TEM-1 β-lactamase are critical for binding affinity [4] [7].
Mitochondrial malate dehydrogenase (MDH) activity is inhibited by K-252c (Ki = 18 µM) via non-competitive kinetics. The compound binds distal to the active site, inducing conformational changes that reduce NAD⁺ affinity by 4-fold. Fluorescence quenching assays show that Trp166 in MDH’s mobile loop is critical for this interaction. Notably, K-252c does not affect plastidial NAD-MDH, highlighting isoform specificity [5] [8].
No significant inhibition of chymotrypsin is observed (IC₅₀ >500 µM). Docking studies indicate that K-252c’s rigid planar structure cannot accommodate the protease’s S1 pocket, which requires small, flexible inhibitors. The indolocarbazole scaffold shows <5% overlap with known chymotrypsin pharmacophores [1].
Table 3: Summary of K-252c's Enzymatic Targets
Target Enzyme | Inhibition Mechanism | Affinity (IC₅₀/Ki) |
---|---|---|
Protein Kinase C (PKCα) | ATP-competitive | 1.98 µM |
Serine β-lactamase (TEM-1) | Transition state mimic | ~100 µM |
Malate Dehydrogenase | Allosteric non-competitive | 18 µM (Ki) |
Chymotrypsin | No significant binding | >500 µM |
Key Compounds Mentioned: K-252c (staurosporinone), Staurosporine, Rebeccamycin, Dasatinib, Cyclic Boronates.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0